molecular formula C11H9N5 B14253642 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine CAS No. 238432-83-2

1-(Naphthalen-1-yl)-1H-tetrazol-5-amine

Cat. No.: B14253642
CAS No.: 238432-83-2
M. Wt: 211.22 g/mol
InChI Key: CAMZCCDMGNIZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-1-yl)-1H-tetrazol-5-amine is an organic compound that features a naphthalene ring fused with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine typically involves the reaction of naphthalene derivatives with azide compounds under specific conditions. One common method includes the cycloaddition of azides to nitriles, forming the tetrazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalene and tetrazole derivatives, which can have different functional groups such as hydroxyl, alkyl, and acyl groups .

Scientific Research Applications

1-(Naphthalen-1-yl)-1H-tetrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine is unique due to the combination of the naphthalene and tetrazole rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

238432-83-2

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

1-naphthalen-1-yltetrazol-5-amine

InChI

InChI=1S/C11H9N5/c12-11-13-14-15-16(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13,15)

InChI Key

CAMZCCDMGNIZTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.